3-(4-Ethylphenyl)-1,1-dipropylurea
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Description
“N-(4-Ethylphenyl)maleimide”, also known as EPN, is an organic compound that appears as a white crystalline solid . It serves as a valuable intermediate in the synthesis of numerous polymers and other organic compounds .
Synthesis Analysis
A research attempted to synthesize a series of amphiphilic hydrogels based on different molar ratios of N,N-dimethylacrylamide (DMAM) and acrylic acid (AA). The synthesis of DMAM/AA hydrogel using N,N’-methylenebisacrylamide as a cross-linking agent and AIBN as initiator was confirmed by Fourier transform infrared spectroscopy (FTIR) .Chemical Reactions Analysis
4-Ethylphenyl sulfate (4EPS) is a metabolite produced by gut bacteria, which can be toxic when present in large amounts .Physical and Chemical Properties Analysis
“N-(4-Ethylphenyl)maleimide” exhibits a melting point of 142° C and a boiling point of 212° C .Safety and Hazards
Future Directions
Future research should focus on physical or metabolic mechanisms that are capable of being used as interventions to reduce the flux of 4EP from the gut into the body, increase the efflux of 4EP and/or 4EPS from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of 4EP .
Properties
IUPAC Name |
3-(4-ethylphenyl)-1,1-dipropylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-4-11-17(12-5-2)15(18)16-14-9-7-13(6-3)8-10-14/h7-10H,4-6,11-12H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKDAPAXHGNDSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)NC1=CC=C(C=C1)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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